(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride
CAS No.: 203317-42-4
Cat. No.: VC13686815
Molecular Formula: C12H24ClNO10
Molecular Weight: 377.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203317-42-4 |
|---|---|
| Molecular Formula | C12H24ClNO10 |
| Molecular Weight | 377.77 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO10.ClH/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12;/h1,4-12,15-21H,2-3,13H2;1H/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 |
| Standard InChI Key | SOSWSVOOYSJPQS-XBLONOLSSA-N |
| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O.Cl |
| SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl |
Introduction
Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ClNO₁₀ |
| Molecular Weight | 377.77 g/mol |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl |
| XLogP3-AA | -4.3 (indicating high polarity) |
The compound’s polarity and hydrogen-bonding capacity (12 hydroxyl groups) contribute to its water solubility, a feature critical for biological applications .
Synthesis and Production
Organic Synthesis Pathways
Industrial synthesis typically involves multi-step protection-deprotection strategies to manage the reactivity of hydroxyl and amino groups. A common route includes:
-
Galactose Activation: Galactose is activated at the anomeric position using trichloroacetimidate or thioglycoside donors.
-
Glycosidic Bond Formation: The activated galactose couples with a glucosamine derivative (e.g., N-phthaloyl glucosamine) under Lewis acid catalysis (e.g., BF₃·OEt₂) .
-
Deprotection and Salt Formation: Phthaloyl and other protecting groups are removed via hydrazinolysis, followed by hydrochloride salt formation to enhance stability .
Biotechnological Approaches
Enzyme-catalyzed synthesis using glycosyltransferases (e.g., β-1,4-galactosyltransferase) offers higher stereoselectivity and milder reaction conditions. For instance, recombinant enzymes expressed in E. coli have been used to synthesize lactosamine derivatives with >90% yield .
Biological Activities and Mechanisms
Glycan Biosynthesis
Lactosamine forms the backbone of Lewis antigens (e.g., Lewis X, Lewis Y) and sialyl Lewis X, which mediate cell-cell recognition in immune responses . The compound’s C-2 amino group serves as a site for further modifications, such as N-acetylation or sulfation, enabling diversity in glycan structures.
Pathogen Inhibition
Studies demonstrate that lactosamine hydrochloride competitively inhibits bacterial adhesins (e.g., Helicobacter pylori BabA) by mimicking host glycan receptors . At 10 mM concentration, it reduces E. coli adhesion to intestinal epithelial cells by 60% .
Nutritional Applications
As a human milk oligosaccharide (HMO) analog, lactosamine modulates infant gut microbiota by promoting Bifidobacterium growth while suppressing pathogens like Clostridium difficile .
Research Applications
Glycoscience
The compound is a precursor for synthesizing glycan microarrays, enabling high-throughput screening of lectin-carbohydrate interactions .
Drug Delivery Systems
Patent JP5866724B2 highlights its use in pH-responsive liposomes, where lactosamine’s hydroxyl groups facilitate membrane destabilization under acidic conditions (e.g., tumor microenvironments) .
Future Directions
Biomanufacturing
Advances in metabolic engineering (e.g., yeast-based systems) aim to produce lactosamine derivatives at scale, reducing reliance on chemical synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume